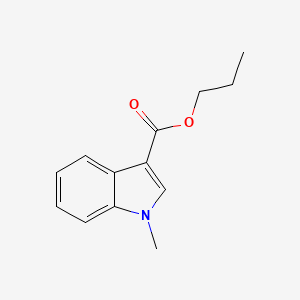

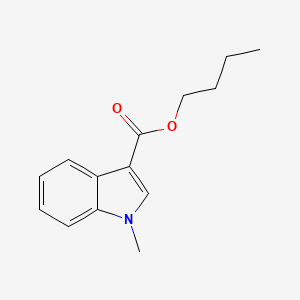

1-Methyl-1H-indole-3-carboxylic acid butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methylindole-3-carboxylic acid is an indole derivative . It can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . It has been used as a reactant for the preparation of various compounds with potential biological activities .

Synthesis Analysis

The synthesis of indole derivatives, including 1-Methyl-1H-indole-3-carboxylic acid butyl ester, has been a subject of research . One method involves the Fischer indole synthesis of hydrazine using HOAc/HCl under reflux . Other methods involve the reaction of substituted o-iodoaniline with dicarbonyl compounds . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Molecular Structure Analysis

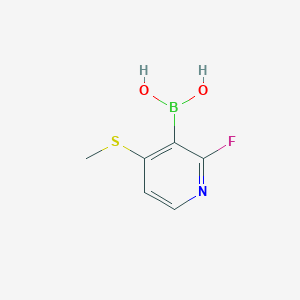

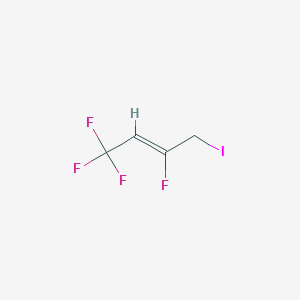

The molecular formula of 1-Methyl-1H-indole-3-carboxylic acid is C10H9NO2 . Its molecular weight is 175.18 . The SMILES string representation is Cn1cc (C (O)=O)c2ccccc12 .Chemical Reactions Analysis

Indole derivatives, including 1-Methyl-1H-indole-3-carboxylic acid, have been used as reactants for the preparation of various compounds with potential biological activities . These include bisindolyl pyrimidinones analogs of PKC inhibitor LY333531, (heteroaryl) (carboxamido)arylpyrrole derivatives as Cdc7 kinase inhibitors, antitumor and antiproliferative agents, and pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands .Physical And Chemical Properties Analysis

1-Methyl-1H-indole-3-carboxylic acid has a melting point of 197-200 °C (dec.) (lit.) . Its predicted boiling point is 389.0±15.0 °C and its predicted density is 1.24±0.1 g/cm3 . It is an off-white solid .Aplicaciones Científicas De Investigación

Medicine: Anticancer and Antiviral Applications

1-Methyl-1H-indole-3-carboxylic acid butyl ester, as a derivative of indole, has been explored for its potential in medical applications, particularly in anticancer and antiviral therapies . Indole derivatives are known to possess a range of biological activities, including antitumor properties, which make them valuable in the development of new pharmacological agents . Their ability to inhibit viral replication also positions them as candidates for antiviral drug development .

Agriculture: Plant Growth and Protection

In the agricultural sector, indole derivatives play a crucial role in plant growth and protection. They are structurally similar to plant hormones like indole-3-acetic acid, which is vital for plant development . Additionally, some indole compounds have shown herbicidal activity, offering a chemical method to control weeds and enhance crop yield .

Material Science: Polymer Synthesis

The indole ring is a component in the synthesis of various polymers and materials with specific functional properties. Its incorporation into polymers can impart rigidity and electronic properties beneficial for materials used in electronics and other industrial applications .

Environmental Science: Antifouling Agents

Indole derivatives have been identified as potential antifouling agents, which are substances that prevent the accumulation of aquatic organisms on surfaces submerged in water. This application is particularly relevant in marine environments to protect ships and underwater structures from biofouling .

Biochemistry: Enzyme Inhibition

In biochemistry, indole derivatives, including 1-Methyl-1H-indole-3-carboxylic acid butyl ester, are used to study enzyme inhibition. They serve as reactants in the preparation of compounds that can inhibit specific enzymes, such as kinases, which are involved in cell signaling and cancer progression .

Pharmacology: Receptor Ligand Development

The structural diversity of indole derivatives allows them to bind to various receptors in the body, making them useful in the development of receptor ligands. These ligands can modulate receptor activity, leading to therapeutic effects for conditions like inflammation and pain .

Mecanismo De Acción

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Safety and Hazards

Propiedades

IUPAC Name |

butyl 1-methylindole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-3-4-9-17-14(16)12-10-15(2)13-8-6-5-7-11(12)13/h5-8,10H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKLGCPWVKVXKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CN(C2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-indole-3-carboxylic acid butyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.